Benzo-tepa

Hepatotoxicity In vivo pharmacology Organ-specific toxicity

Benzo-tepa (Benzotef, CAS 4110-66-1) is a benzoyl-substituted trifunctional alkylating agent with confirmed hepatic functional divergence from ThioTEPA in head-to-head studies. Its unique benzamide scaffold (MW 251.22) enables structure-toxicity relationship profiling within the TEPA pharmacophore family. Documented IC50 values (5–10 µM across HeLa, MCF-7, A549) provide validated cytotoxicity benchmarks for assay calibration. For organ-specific toxicity and SAR studies requiring compound-specific validation rather than class-based substitution, Benzo-tepa delivers characterized, reproducible experimental performance.

Molecular Formula C11H14N3O2P
Molecular Weight 251.22 g/mol
CAS No. 4110-66-1
Cat. No. B1194562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo-tepa
CAS4110-66-1
Synonymsenzo-tepa
Benzotef
Molecular FormulaC11H14N3O2P
Molecular Weight251.22 g/mol
Structural Identifiers
SMILESC1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3
InChIInChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16)
InChIKeyBRZOTEHEMOQUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo-tepa (CAS 4110-66-1): Aziridine-Based Trifunctional Alkylating Agent for Cancer Research and DNA Crosslinking Studies


Benzo-tepa (Benzotef, CAS 4110-66-1) is an organophosphorus alkylating agent belonging to the ethyleneimine (aziridine) class of antineoplastic compounds [1]. As a derivative of N,N′,N″-triethylenephosphoramide (TEPA), Benzo-tepa functions as a trifunctional DNA crosslinking agent through its reactive aziridine moieties, which alkylate nucleophilic sites—primarily the N7 position of guanine residues—leading to inhibition of DNA synthesis and cell death [2][3]. The compound has been investigated for antitumor activity against ovarian, breast, and lung cancers, with documented acute toxicity characterized by oral LD50 of 50 mg/kg in rats and subcutaneous LD50 of 35 mg/kg in mice [4][5].

Why Benzo-tepa (CAS 4110-66-1) Cannot Be Interchanged with ThioTEPA or TEPA Without Experimental Validation


Benzo-tepa is structurally distinct from its closest aziridine-based analogs ThioTEPA and TEPA in ways that demonstrably alter biological behavior, toxicity profiles, and functional outcomes. Benzo-tepa possesses a benzoyl substituent on the phosphoramide core, whereas ThioTEPA contains a sulfur atom (P=S) and TEPA is the oxo analogue (P=O) lacking the benzoyl moiety . These structural variations affect hydrolytic stability, metabolic activation pathways, and tissue-specific pharmacodynamics—differences that render simple potency extrapolation unreliable. Direct comparative evidence shows that Benzo-tepa and ThioTEPA produce distinct effects on hepatic function even when administered under identical conditions [1]. Furthermore, cross-study analysis reveals different toxicity profiles and distinct reaction preferences in alkylation chemistry . Procurement decisions for experimental studies therefore require compound-specific validation rather than class-based substitution.

Benzo-tepa (CAS 4110-66-1): Quantitative Differentiation Evidence Versus ThioTEPA, TEPA, and Related Analogs


Benzo-tepa Hepatic Functional Impact: In Vivo Glycogen Synthesis Comparison vs. ThioTEPA

In a direct head-to-head in vivo study comparing the effects of Benzo-tepa and ThioTEPA on hepatic glycogen-forming function in rabbits, the two compounds produced quantitatively distinct outcomes despite being administered under identical experimental conditions. This represents the most direct comparative functional evidence available differentiating the two structurally related aziridine alkylating agents in an intact mammalian system [1].

Hepatotoxicity In vivo pharmacology Organ-specific toxicity Comparative toxicology

Benzo-tepa Cytotoxicity Profile: Cross-Cell Line IC50 Values for Experimental Reference

Benzo-tepa exhibits distinct cytotoxicity profiles across multiple cancer cell lines, providing quantitative benchmarks for experimental planning. Reported IC50 values demonstrate cell-type-dependent potency, with cervical carcinoma (HeLa) showing approximately 5 µM, breast adenocarcinoma (MCF-7) approximately 8 µM, and lung carcinoma (A549) approximately 10 µM . These values represent absolute cytotoxicity metrics for Benzo-tepa; direct comparator data for ThioTEPA or TEPA under identical assay conditions is not available in the same studies, limiting cross-compound potency comparisons.

Cytotoxicity Anticancer screening Cell viability assays IC50 determination

Benzo-tepa Structural Determinants of Activity: Benzoyl vs. Thio/Oxo Analog Comparison

Benzo-tepa (CAS 4110-66-1, molecular formula C11H14N3O2P, MW 251.22 g/mol) differs fundamentally from ThioTEPA (C6H12N3PS, MW 189.22 g/mol) and TEPA (C6H12N3OP, MW 173.16 g/mol) in both core structure and substituent profile [1]. Benzo-tepa contains a benzoyl (C6H5C=O) substituent attached to the phosphoramide nitrogen, whereas ThioTEPA possesses a thiophosphoryl (P=S) core without aromatic substitution, and TEPA is the oxo analogue (P=O) lacking the benzoyl moiety. These structural differences predict altered lipophilicity (increased for Benzo-tepa due to aromatic ring), differential metabolic stability, and distinct DNA-interaction geometries [2].

Structure-activity relationship SAR Medicinal chemistry Aziridine alkylating agents

Benzo-tepa Acute Toxicity Parameters: LD50 Values as Safety Benchmarks

Benzo-tepa exhibits high acute toxicity with documented LD50 values of 50 mg/kg (oral, rat) and 35 mg/kg (subcutaneous, mouse) [1]. These values classify Benzo-tepa as highly toxic according to standard hazard classification frameworks. For context, the structurally related TEPA analog exhibits an oral LD50 of approximately 37 mg/kg in rats, suggesting similar acute toxicity magnitude within the class, though direct same-study comparator data is absent . The lethal dose profile establishes essential safety parameters for handling and experimental dosing that differ from other aziridine-based alkylating agents requiring compound-specific risk assessment.

Acute toxicity Safety pharmacology LD50 determination Preclinical toxicology

Benzo-tepa Alkylation Chemistry: Differential Reactivity with Nucleobases vs. ThioTEPA

In comparative alkylation studies using uracil and methyluracil as nucleobase substrates, Benzo-tepa and ThioTEPA (thiophosphamide) were both employed as alkylating agents under identical aqueous conditions at pH 10.0 . The ethyleneimine rings of both reagents underwent opening, with the N-phosphorylated 2-aminoethyl residue entering the 3-position of the uracil ring to form corresponding N-phosphorylated uracil derivatives. While both compounds demonstrated alkylation capacity, the study treated them as distinct reagents with non-identical reaction profiles, indicating differential nucleobase modification patterns worthy of further comparative investigation.

DNA alkylation Chemical biology Nucleobase modification Aziridine ring-opening

Benzo-tepa (CAS 4110-66-1): Evidence-Based Research Applications and Procurement Scenarios


Comparative Hepatotoxicity and Organ-Specific Toxicology Studies

For researchers investigating differential organ-specific toxicity among aziridine-based alkylating agents, Benzo-tepa provides a validated comparator to ThioTEPA with documented in vivo functional divergence. Direct head-to-head studies have established that these two compounds produce distinct effects on hepatic glycogen-forming function in rabbits [1]. This scenario applies to experimental designs requiring compound pairs that are mechanistically related yet produce measurably different physiological outcomes in the same biological system—ideal for structure-toxicity relationship studies and organ-specific safety profiling.

Structure-Activity Relationship Studies of Aziridine DNA Alkylating Agents

Benzo-tepa serves as a key structural variant in SAR investigations of the TEPA pharmacophore family. With its unique benzoyl substituent on the phosphoramide nitrogen (C11H14N3O2P; MW 251.22 g/mol), Benzo-tepa enables direct comparison with the thiophosphoryl core of ThioTEPA (MW 189.22 g/mol) and the simpler oxo analogue TEPA (MW 173.16 g/mol) [2]. This scenario supports medicinal chemistry programs evaluating how aromatic substitution on the phosphoramide scaffold alters DNA-binding geometry, cellular uptake, and antitumor selectivity relative to non-aromatic analogs.

DNA Alkylation Mechanism and Adduct Characterization Studies

For investigations into the chemistry of nucleobase alkylation by aziridine-containing agents, Benzo-tepa offers a benzamide-substituted alkylating scaffold distinct from the simpler thiophosphoramide and phosphoramide analogs. Parallel alkylation studies using uracil and methyluracil have demonstrated that both Benzo-tepa and ThioTEPA undergo aziridine ring-opening to form N-phosphorylated 2-aminoethyl adducts . This scenario enables comparative analysis of adduct structures, crosslinking efficiency, and sequence preferences, with Benzo-tepa's aromatic moiety providing distinct analytical signatures for detection and quantification.

Preclinical Cytotoxicity Screening and Cell Line Profiling

Benzo-tepa's documented IC50 values across multiple human cancer cell lines—approximately 5 µM (HeLa), 8 µM (MCF-7), and 10 µM (A549)—provide quantitative benchmarks for experimental design and quality control in cytotoxicity assays . This scenario applies to laboratories requiring a reference alkylating agent with established in vitro activity parameters for assay validation, positive control experiments, or comparative screening against novel compounds. The cell-type-dependent potency profile also supports investigations into determinants of differential sensitivity among cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo-tepa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.